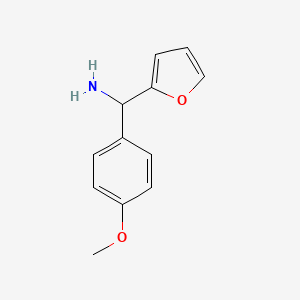

(Furan-2-yl)(4-methoxyphenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Furan-2-yl)(4-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a methoxyphenyl group via a methanamine linker .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 203.24 .

Wissenschaftliche Forschungsanwendungen

Conversion to Sustainable Products

(Furan-2-yl)(4-methoxyphenyl)methanamine, as part of the broader category of furan derivatives, plays a crucial role in the conversion of plant biomass into valuable chemicals. One of the most significant applications is the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, positioning HMF as a pivotal platform chemical. HMF and its derivatives, including furan-based compounds like this compound, have been identified as potential replacements for non-renewable hydrocarbon sources, heralding a new era of sustainable chemistry. These derivatives are key to developing new generations of polymers, functional materials, fuels, solvents, pharmaceuticals, pesticides, and various chemicals, thus offering a greener alternative to traditional petrochemical feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization

The inherent instability of furans, including derivatives such as this compound, poses significant challenges for their synthetic modifications. However, biocatalysis has emerged as a promising solution, offering high selectivity and mild reaction conditions. Biocatalytic processes have been successfully applied for the detoxification of toxic furans, selective oxidation-reduction processes, solvent-free esterifications, and carboligations. This innovative approach not only enhances the ecological footprint of furan valorization but also holds promise for scaling up to industrial applications, contributing significantly to the sustainable development of chemical processes (Domínguez de María & Guajardo, 2017).

Diels-Alder Cycloadditions

Furan derivatives, including this compound, are integral to Diels-Alder cycloadditions, a cornerstone reaction in green chemistry. This reaction typifies an eco-friendly process, characterized by 100% atom economy, and facilitates the synthesis of fine chemicals and materials from renewable resources. The utilization of furanic dienes in Diels-Alder reactions exemplifies the significant role these compounds play in the development of sustainable chemical processes and the efficient production of low-molecular-weight products critical for various applications (Galkin & Ananikov, 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

furan-2-yl-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAXLMASPIHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)

![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)

![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)